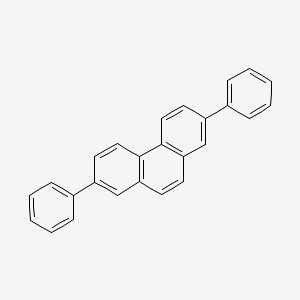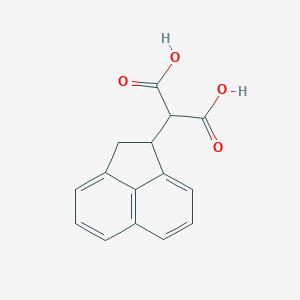
1-Acenaphthenemalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acenaphthenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a unique structure with an acenaphthene backbone, which is a polycyclic aromatic hydrocarbon, and two carboxylic acid groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.
Scientific Research Applications
1-Acenaphthenemalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a central carbon atom.
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar backbone structure but lacking the carboxylic acid groups.
Acenaphthenequinone: An oxidized derivative of acenaphthene with ketone functional groups.
Uniqueness
1-Acenaphthenemalonic acid is unique due to its combination of an acenaphthene backbone and malonic acid functionality.
Properties
CAS No. |
40745-37-7 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |
InChI Key |
YYWXGCHGKLJVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






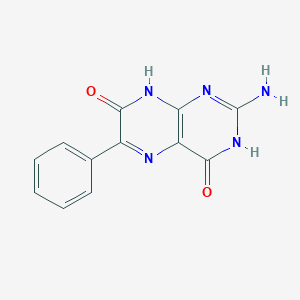
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

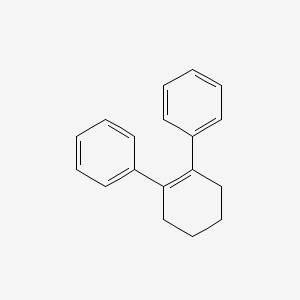

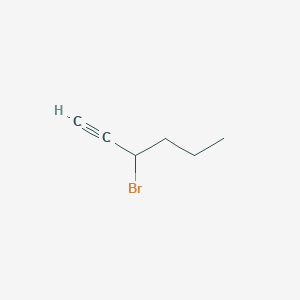
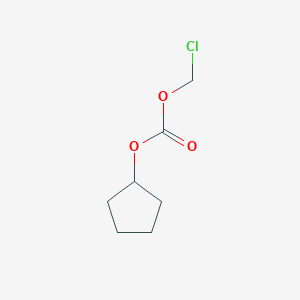
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)

